(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-YL)methanamine
Description
Structure
3D Structure
Properties
CAS No. |
944897-78-3 |
|---|---|
Molecular Formula |
C9H8FN3O |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)9-13-12-8(5-11)14-9/h1-4H,5,11H2 |
InChI Key |
WSIKPRIXZPYOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-fluorophenyl group in the target compound contrasts with para-substituted analogs (e.g., 4-tolyl or 4-fluorophenyl). The ortho-fluorine may introduce steric hindrance and electronic effects, altering reactivity and intermolecular interactions compared to para-substituted derivatives .
- Synthesis : The polyphosphoric acid-mediated condensation route (used for 4-tolyl and 4-methylphenyl analogs) is likely applicable to the target compound, with similar high yields (~87%) expected .
Physicochemical and Spectral Properties
- Thermal Stability : The 4-tolyl analog exhibits a melting point of 174.63°C, attributed to the rigid oxadiazole core and crystalline packing . Fluorine’s electronegativity may further stabilize the target compound via dipole interactions or hydrogen bonding, though experimental data are needed.
- Spectroscopy :
- NMR : In 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl group resonates at δ 2.39 ppm (¹H), while the aromatic protons appear at δ 7.29–7.86 ppm. For the target compound, the ortho-fluorine is expected to deshield adjacent protons, causing distinct splitting patterns .
- FTIR : The oxadiazole ring’s C=N and C-O-C stretches (~1610 cm⁻¹ and ~1240 cm⁻¹, respectively) are consistent across derivatives .
Key Observations :
- Antimicrobial Activity : Adamantyl-substituted oxadiazoles show broad-spectrum antimicrobial activity, likely due to enhanced lipophilicity. The fluorine in the target compound may improve cell membrane penetration .
- Antitumor Potential: 5-Aryl oxadiazoles with methanamine groups exhibit antitumor activity, possibly via kinase inhibition or DNA intercalation. The 2-fluorophenyl group’s electron-withdrawing nature could enhance binding to biological targets .
Commercial and Industrial Relevance
- Supplier Data : Derivatives like [5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]methanamine hydrochloride are commercially available (5 suppliers), indicating industrial interest in fluorinated oxadiazoles for drug discovery .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility, making the target compound suitable for pharmaceutical formulations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanamine, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via polyphosphoric acid (PPA)-mediated cyclocondensation. A typical protocol involves reacting 2-fluorophenyl-substituted hydrazides with glycine derivatives in PPA at 120°C for 2 hours, followed by heating at 160°C for 12 hours to complete ring formation . Key parameters include:
- Precursor purity : Use ≥99% pure hydrazides and amino acids.
- Solvent-free conditions : PPA acts as both catalyst and solvent.
- Temperature control : Gradual heating prevents decomposition.
Yields >85% are achievable with rigorous drying of reactants and inert atmosphere .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- ¹H/¹³C-NMR : Aromatic protons from the 2-fluorophenyl group appear at δ 7.4–8.0 ppm, while the methanamine -CH₂- signal occurs at δ 4.0–4.1 ppm. The oxadiazole C-2 and C-5 carbons resonate at 161–164 ppm .
- FTIR : Key bands include N-H stretching (~3350 cm⁻¹), C=N (oxadiazole ring, ~1600 cm⁻¹), and C-F (1220–1150 cm⁻¹) .
- LCMS : The molecular ion peak [M+H]⁺ should match the exact mass (calc. 207.07 g/mol) with <0.5% deviation .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology :
- Solubility : Insoluble in water and nonpolar solvents (e.g., hexane), but soluble in polar aprotic solvents (DMSO, THF) and alcohols .
- Stability : Degrades above 200°C (DSC data). Store under inert gas at -20°C to prevent oxidation of the amine group .
Advanced Research Questions
Q. How does the electron-withdrawing 2-fluorophenyl group influence the compound’s electronic properties and applications in optoelectronics?
- Methodology :
- The fluorine atom enhances electron deficiency in the oxadiazole ring, improving electron mobility (µe ~10⁻³ cm²/V·s) and reducing LUMO levels (-2.1 eV), making it suitable as an electron-transport layer in OLEDs .
- DFT calculations : Compare HOMO/LUMO levels of fluorophenyl vs. non-fluorinated analogs to predict charge transport efficiency .
Q. What strategies can resolve contradictions between computational predictions and experimental data regarding biological activity?
- Methodology :
- Docking vs. assay validation : If computational models (e.g., AutoDock) predict strong binding to a microbial enzyme but in vitro assays show low inhibition, validate using:
- Isothermal titration calorimetry (ITC) : Quantify binding affinity.
- Site-directed mutagenesis : Test if predicted active-site residues are critical .
- Metabolite profiling : Use LC-MS/MS to check for rapid metabolic degradation, which may explain discrepancies .
Q. How can researchers design experiments to elucidate the mechanism of antimicrobial action?
- Methodology :
- Enzyme inhibition assays : Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase. Measure IC₅₀ values under varying pH/temperature .
- Membrane permeability : Use fluorescent probes (e.g., SYTOX Green) to assess cell membrane disruption .
- Resistance studies : Serial passage experiments to identify mutations conferring resistance, followed by whole-genome sequencing .
Q. What methodological approaches are recommended for analyzing structure-activity relationships (SAR) in fluorophenyl-oxadiazole derivatives?
- Methodology :
- Analog synthesis : Vary substituents (e.g., Cl, CF₃ at para/meta positions) and compare bioactivity .
- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors from oxadiazole) using Discovery Studio .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodology :
- Reproduce conditions : Confirm DSC protocols (heating rate, atmosphere). Some studies report decomposition at 174°C , while others note stability up to 200°C. Differences may arise from crystallinity or impurities .
- TGA-MS coupling : Identify gaseous decomposition products (e.g., NH₃, HF) to clarify degradation pathways .
Key Structural and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
